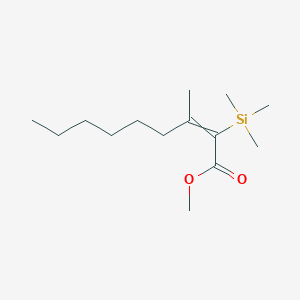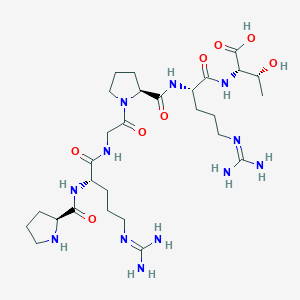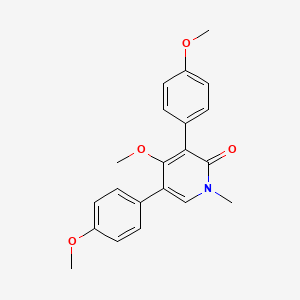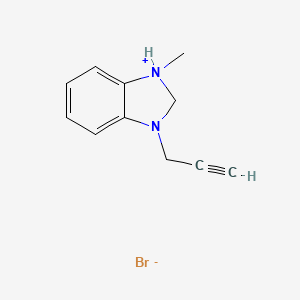
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structural features, which include a non-2-enoate backbone with a trimethylsilyl group attached to the second carbon and a methyl group attached to the third carbon. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate typically involves the use of trimethylsilylating reagents. One common method is the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-nonenoate: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl ethyl esters: These compounds also contain the trimethylsilyl group but differ in the ester backbone.
Uniqueness
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate is unique due to the presence of both a trimethylsilyl group and a methyl group on the non-2-enoate backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity under specific conditions .
Eigenschaften
CAS-Nummer |
835652-88-5 |
|---|---|
Molekularformel |
C14H28O2Si |
Molekulargewicht |
256.46 g/mol |
IUPAC-Name |
methyl 3-methyl-2-trimethylsilylnon-2-enoate |
InChI |
InChI=1S/C14H28O2Si/c1-7-8-9-10-11-12(2)13(14(15)16-3)17(4,5)6/h7-11H2,1-6H3 |
InChI-Schlüssel |
OCNPDDHRCLEYTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C(C(=O)OC)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)



![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)


